molecular formula C6H6Br2ClN B1375413 3-(Bromomethyl)-5-chloropyridine hydrobromide CAS No. 1263414-18-1

3-(Bromomethyl)-5-chloropyridine hydrobromide

Cat. No.: B1375413
CAS No.: 1263414-18-1
M. Wt: 287.38 g/mol
InChI Key: AOLKDKSBPQJRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Bromomethyl)-5-chloropyridine hydrobromide is a halogenated heterocyclic compound. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of bromomethyl and chloro substituents on the pyridine ring, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-chloropyridine hydrobromide typically involves the bromination of 5-chloropyridine. One common method is the reaction of 5-chloropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, resulting in the formation of the bromomethyl derivative.

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of safer and more environmentally friendly solvents and reagents is also a key consideration in industrial processes.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-chloropyridine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the bromomethyl group to a methyl group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include methyl derivatives.

Scientific Research Applications

3-(Bromomethyl)-5-chloropyridine hydrobromide is used in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is a precursor in the synthesis of drugs that target specific biological pathways, including those involved in cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-chloropyridine hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in the synthesis of complex molecules where the compound acts as an intermediate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)pyridine hydrobromide
  • 5-Bromomethyl-2-chloropyridine
  • 3-(Chloromethyl)-5-bromopyridine

Uniqueness

3-(Bromomethyl)-5-chloropyridine hydrobromide is unique due to the presence of both bromomethyl and chloro substituents on the pyridine ring This dual substitution enhances its reactivity and makes it a versatile intermediate in organic synthesis

Properties

IUPAC Name

3-(bromomethyl)-5-chloropyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLKDKSBPQJRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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